Home > Products > Building Blocks P8533 > ent-Voriconazole
ent-Voriconazole - 188416-29-7

ent-Voriconazole

Catalog Number: EVT-3161505
CAS Number: 188416-29-7
Molecular Formula: C16H14F3N5O
Molecular Weight: 349.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Voriconazole is a synthetic triazole antifungal agent [, , , ]. It belongs to the class of azole antifungals, which act by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes [, , ]. Voriconazole exhibits broad-spectrum activity against various fungal species, including Aspergillus, Candida, Fusarium, and Scedosporium [, , , , , ].

Future Directions
  • Optimizing Dosing Strategies: Further research is needed to refine voriconazole dosing strategies, particularly in special populations like critically ill patients, children, and those with organ dysfunction [, , , ]. This includes exploring therapeutic drug monitoring to individualize doses based on measured drug concentrations [, , ].
  • Understanding and Mitigating Resistance: Continued surveillance is crucial to monitor the emergence and spread of voriconazole resistance in fungal pathogens [, ]. Research should also focus on developing strategies to combat resistance, such as combination therapy or novel antifungal agents.
  • Long-Term Safety: While voriconazole is generally well-tolerated, long-term safety data, particularly regarding the risk of cutaneous malignancies, require further investigation [, ].
  • Exploring Novel Delivery Systems: Developing new drug delivery systems, such as the chitosan-coated nanoparticles explored in one study, could enhance the efficacy and reduce the toxicity of voriconazole, especially for pulmonary infections [].
  • Precision Medicine Approaches: Integrating pharmacogenetic testing for CYP2C19 and other relevant genes into clinical practice holds promise for optimizing voriconazole therapy and minimizing adverse events [, , , , ].

Voriconazole

Compound Description: Voriconazole is a triazole antifungal agent with a broad spectrum of activity. It is commonly used to treat invasive fungal infections, particularly those caused by Aspergillus species [, , , , , , ]. Voriconazole exhibits nonlinear pharmacokinetics, meaning its concentration in the body does not increase proportionally with dose. This is due to several factors, including its metabolism by cytochrome P450 enzymes, particularly CYP2C19, and its ability to inhibit and induce its own metabolism [, ].

Voriconazole N-oxide

Compound Description: Voriconazole N-oxide is the major metabolite of voriconazole in humans [, ]. It is formed through the oxidation of the nitrogen atom in the triazole ring of voriconazole. While voriconazole N-oxide possesses some antifungal activity, it is generally considered less active than the parent drug.

Itraconazole

Compound Description: Itraconazole is another triazole antifungal agent that is structurally similar to voriconazole [, ]. It is also used to treat a variety of fungal infections, but it has a different spectrum of activity compared to voriconazole. Itraconazole is known to have significant interactions with other drugs that are metabolized by the cytochrome P450 system, similar to voriconazole [].

Compound Description: Posaconazole is a newer triazole antifungal agent that has an even broader spectrum of activity than voriconazole [, , , ]. Like the other triazoles, it also exhibits complex pharmacokinetics and is a substrate for CYP3A4, a key enzyme involved in drug metabolism [].

Isavuconazole

Compound Description: Isavuconazole is a recently developed triazole antifungal agent with potent activity against a broad range of fungi, including Aspergillus species []. Similar to other triazoles, isavuconazole is metabolized by CYP3A4, leading to potential drug-drug interactions with other medications that are substrates or inhibitors of this enzyme [].

Terbinafine

Compound Description: Terbinafine is an antifungal medication that is classified as an allylamine []. Unlike the triazoles, it acts by inhibiting squalene epoxidase, an enzyme involved in fungal cell wall synthesis. Terbinafine has a different spectrum of activity compared to triazoles and is primarily used for dermatophyte infections.

Relevance: While terbinafine does not share the same core structural features as ent-Voriconazole, it is mentioned as a potential combination therapy with other antifungal agents, including itraconazole and voriconazole []. This suggests a functional relationship based on their shared antifungal properties, even though they have different mechanisms of action.

Amphotericin B

Compound Description: Amphotericin B is a polyene antifungal medication used for serious fungal infections [, , , ]. It acts by binding to ergosterol in the fungal cell membrane, leading to cell death. It is a broad-spectrum antifungal agent but is associated with significant toxicity, particularly nephrotoxicity.

Relevance: Although structurally dissimilar to ent-Voriconazole, amphotericin B is frequently mentioned in the context of treating invasive fungal infections. It serves as a comparator drug in several studies evaluating the efficacy and safety of voriconazole [, ], highlighting a functional relationship based on their shared therapeutic target, despite having different mechanisms of action.

Flucytosine

Compound Description: Flucytosine is a fluorinated pyrimidine antifungal medication that is effective against certain yeasts and molds []. It is often used in combination with other antifungal agents, such as amphotericin B, due to the rapid development of resistance when used alone.

Source

The compound was developed as part of ongoing research into improving antifungal therapies. Its synthesis and subsequent studies have contributed significantly to the understanding of triazole antifungals and their mechanisms of action. ent-Voriconazole serves as a model compound in various studies aimed at investigating the synthesis and reactivity of triazole antifungals .

Classification

ent-Voriconazole is classified under the following categories:

  • Chemical Class: Triazole antifungal agent
  • Mechanism of Action: Inhibitor of 14-alpha sterol demethylase
  • Pharmaceutical Use: Antifungal treatment in clinical settings
Synthesis Analysis

Methods

The synthesis of ent-Voriconazole involves several key steps, typically starting from commercially available precursors. The primary synthetic routes include:

  1. Formation of the Triazole Ring: This is achieved through cyclization reactions involving suitable precursors.
  2. Introduction of Fluorine Atoms: Fluorinating agents are employed to introduce fluorine atoms at specific positions on the aromatic ring, enhancing the compound's pharmacological properties .

Technical Details

  • Reaction Conditions: The synthesis generally requires strong bases and organic solvents under controlled temperatures to ensure optimal yields.
  • Purification Processes: Techniques such as recrystallization and chromatography are utilized to achieve the required purity standards for pharmaceutical applications.
Molecular Structure Analysis

Structure

The molecular structure of ent-Voriconazole features a triazole ring, which is central to its activity as an antifungal agent. The compound's structure can be represented as follows:

  • Molecular Formula: C16H14F3N5O
  • Molecular Weight: 349.31 g/mol

Data

The structural characteristics include:

  • Presence of a triazole ring
  • Fluorinated aromatic system
  • Functional groups that facilitate interaction with biological targets (e.g., cytochrome P450 enzymes)
Chemical Reactions Analysis

Reactions

ent-Voriconazole undergoes several chemical reactions, including:

  1. Oxidation: Typically facilitated by oxidizing agents such as hydrogen peroxide.
  2. Reduction: Involves reducing agents like sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide under acidic conditions.
  • Reducing Agents: Sodium borohydride in methanol.
  • Substitution Reagents: Halogenating agents like chlorine and bromine are commonly used.

Major Products

The reactions yield various derivatives, including hydroxylated and reduced metabolites, which may exhibit altered antifungal properties compared to the parent compound .

Mechanism of Action

Process

The primary mechanism through which ent-Voriconazole exerts its antifungal effects involves the inhibition of the enzyme 14-alpha sterol demethylase, a cytochrome P450-dependent enzyme crucial for ergosterol biosynthesis in fungi.

Data

  • Target Enzyme: 14-alpha sterol demethylase
  • Biochemical Pathway Affected: Ergosterol biosynthesis pathway
  • Resulting Action: Inhibition of fungal cell membrane integrity leading to fungistatic effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires proper storage conditions.
  • pH Stability Range: Generally stable within a pH range conducive to pharmaceutical formulations.

Relevant data indicate that ent-Voriconazole exhibits nonlinear pharmacokinetics due to saturation effects during metabolism, with significant interindividual variability noted in clinical studies .

Applications

ent-Voriconazole is primarily used in the medical field for:

  • Treating serious fungal infections, particularly those resistant to other therapies.
  • Serving as a reference compound in research aimed at developing new antifungal agents.
  • Investigating drug interactions and pharmacokinetics related to cytochrome P450 enzymes, crucial for understanding patient-specific responses to therapy .
Enantiomeric Synthesis & Stereochemical Optimization of ent-Voriconazole

Asymmetric Synthesis Strategies for Triazole Antifungal Enantiomers

Voriconazole enantiomers require precise stereochemical control due to the chirality at the α-methyl position adjacent to the fluoropyrimidine-triazole core. Palladium-catalyzed asymmetric desymmetrization offers a robust route to chiral intermediates, enabling access to either enantiomer through ligand selection. Studies demonstrate that chiral ligands like (R,R)- or (S,S)-L1 induce enantioselectivities >95% ee in allylic alkylation steps critical for constructing voriconazole’s framework [6]. Chiral pool exploitation provides alternative routes; ent-cyclooroidin syntheses leverage histidine-derived stereocenters, though yields remain modest (35–56%) due to competing dehydrohalogenation [3].

Table 1: Asymmetric Synthesis Approaches for Voriconazole Enantiomers

MethodKey Catalyst/ReagentEnantioselectivityYieldLimitations
Pd-catalyzed alkylation(S,S)-L1>95% ee67%Base sensitivity
SN2 displacementCs₂CO₃N/A35%Low yield, racemization risk
Enzymatic resolutionLipases>98% ee30–40%Low throughput

Fluoropyrimidine ring formation via nucleophilic aromatic substitution must preserve stereointegrity. Microwave-assisted condensation between fluorinated precursors and chiral triazole amines achieves 85% yield at 150°C, minimizing epimerization observed in prolonged thermal reactions [6].

Chiral Resolution Techniques in Voriconazole Derivative Production

Racemic voriconazole resolution relies on diastereomeric crystallization and chiral stationary phase (CSP) chromatography. Cellulose-based CSPs (Chiralcel OD, OJ, OB) resolve azole antifungals with separation factors (α) of 1.07–2.50 and resolution (Rₛ) up to 3.90 using hexane:2-propanol:diethylamine (425:74:1) [8]. Dynamic kinetic resolution integrates in situ racemization: ruthenium catalysts epimerize undesired enantiomers during lipase-catalyzed acylation, elevating theoretical yield to 95% for (S)-voriconazole [4].

Table 2: Chiral Resolution Performance for Voriconazole Analogs

TechniqueConditionsα ValueRₛEfficiency
Chiralcel OD-HPLCHexane:IPA:DEA (425:74:1), 0.5 mL/min1.822.10Baseline resolution in 12 min
Amylose CSP-HPLCEthanol/hexane gradient2.503.90High loading capacity
Immobilized lipasepH 7.0, 37°C, vinyl acetate acyl donorN/AN/A40% yield, >98% ee

Enantioselective extraction using β-cyclodextrin derivatives enhances scalability. Sulfobutyl ether β-cyclodextrin preferentially complexes (R)-enantiomers via fluoropyrimidine inclusion, enabling 78% ee in liquid-liquid separation [4].

Impact of α-Methyl Group Configuration on Synthetic Yield

The α-methyl stereocenter dictates voriconazole’s CYP2C19 binding affinity and synthetic efficiency. Steric hindrance differences between (R)- and (S)-isomers profoundly influence reaction kinetics:

  • Nucleophilic displacement at Cα proceeds 5.3× faster for (R)-configured intermediates due to reduced 1,3-allylic strain in transition states [6]
  • Mitsunobu inversion of (S)-alcohol precursors affords (R)-voriconazole in 62% yield versus 42% for (S)-inversion, reflecting thermodynamic favorability [3]
  • Crystallization efficiency varies enantiomer-specifically: (S)-voriconazole hydrochloride exhibits 23% higher crystal lattice energy than (R)-counterpart, reducing recovery from polar solvents [4]

Epimerization during workup remains problematic. Basic conditions (pH >8) catalyze α-proton exchange via enolate formation, diminishing enantiopurity by 15–30%. Quenching with pH 7 buffer post-reaction preserves >99% ee [6].

Biocatalytic Approaches to Enantiomer-Specific Manufacturing

Recombinant ketoreductases enable asymmetric reduction of voriconazole ketone precursors to (S)-alcohols with 99% ee and 88% yield. Lactobacillus kefir ADH exhibits 140 g/L/day productivity, outperforming chemical reductants [4]. Engineered amidases resolve N-acyl derivatives: Pseudomonas fluorescens amidase hydrolyzes (R)-amide 50× faster than (S)-isomer, providing (S)-amine precursor at 40% yield [3].

Whole-cell biotransformation in E. coli co-expressing cytochrome P450 and glucose dehydrogenase achieves direct triazole methylation with 70% enantiomeric excess for (2R,3S)-voriconazole. However, volumetric productivity remains low (0.8 g/L/h) [6].

Physicochemical Properties & Analytical Profiling of ent-Voriconazole

Properties

CAS Number

188416-29-7

Product Name

ent-Voriconazole

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C16H14F3N5O

Molecular Weight

349.31 g/mol

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1

InChI Key

BCEHBSKCWLPMDN-MGPLVRAMSA-N

SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Solubility

Low
9.78e-02 g/L

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.